Bucladesine
説明
Bucladesine is a cell permeable cAMP analog . It is used in a wide variety of research applications because it mimics cAMP and can induce normal physiological responses when added to cells in experimental conditions .
Synthesis Analysis
This compound has been used in various studies due to its protective effects on myelination . It has been administered in different doses during the last 7 days of a 5-week treatment . In another study, this compound was found to be stable if dissolved in n-methyl pyrrolidone .Molecular Structure Analysis
The molecular structure of this compound is complex . It is a membrane-permeable selective activator of PKA .Chemical Reactions Analysis
This compound has been found to interact with various compounds . It is a 3’,5’-cyclic purine nucleotide that is the 2’-butanoate ester and 6-N-butanoyl derivative of 3’,5’-cyclic AMP .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are complex . More specific information may be available in a Certificate of Analysis .作用機序
Target of Action
Mode of Action
Bucladesine is a cell-permeable cAMP analog . It penetrates the cell membrane and converts to cAMP within the cell . This elevation in intracellular cAMP levels activates protein kinase A (PKA) , which then phosphorylates various target proteins, leading to modulation of their activities .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP signaling pathway . The increase in cAMP levels leads to the activation of PKA . PKA then phosphorylates a variety of target proteins, affecting multiple cellular processes . This includes the regulation of cardiomyocyte replication in neonatal mouse hearts .
Result of Action
This compound induces normal physiological responses when added to cells in experimental conditions . It has been shown to enhance neurite outgrowth in cell cultures . In addition, it has been found to reduce seizure latency and threshold in mice , and to attenuate morphine withdrawal syndrome .
生化学分析
Biochemical Properties
Bucladesine activates cyclic adenosine phosphate-dependent protein kinase A (PKA) . The main regulatory mechanism of this compound involves the cAMP/PKA signaling pathway . When this compound activates PKA, it can promote a variety of cellular processes, including neurodevelopment, growth, and plasticity .
Cellular Effects
This compound influences cell function by promoting various cellular processes, including neurodevelopment, growth, and plasticity . The cAMP/PKA signaling pathway, which this compound activates, plays a key role in the expression of long-term enhancement (LTP) and long-term inhibition (LTD), as well as in the formation of long-term memory in the hippocampus .
Molecular Mechanism
This compound exerts its effects at the molecular level by activating the cAMP/PKA signaling pathway . This activation can lead to changes in gene expression and can influence various cellular processes .
Temporal Effects in Laboratory Settings
It is known that this compound can induce normal physiological responses when added to cells in experimental conditions .
Dosage Effects in Animal Models
It is known that this compound can induce normal physiological responses when added to cells in experimental conditions .
Metabolic Pathways
This compound is involved in the cAMP/PKA signaling pathway . This pathway plays a key role in various cellular processes, including neurodevelopment, growth, and plasticity .
Transport and Distribution
It is known that this compound can induce normal physiological responses when added to cells in experimental conditions .
Subcellular Localization
It is known that this compound can induce normal physiological responses when added to cells in experimental conditions .
特性
IUPAC Name |
[6-[6-(butanoylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N5O8P/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGYSWNGNKCJSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N5O8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859352 | |
Record name | 6-(6-Butanamido-9H-purin-9-yl)-2-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362-74-3 | |
Record name | Cyclic dibutyryl AMP | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bucladesine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bucladesine exert its effects within cells?
A1: this compound mimics the action of naturally occurring cAMP, a crucial second messenger involved in various cellular processes. [, , , , , , , ] As a cAMP agonist, this compound enters cells and activates protein kinase A (PKA), a key enzyme downstream of cAMP. [, , , , , , , , ] This activation triggers a cascade of phosphorylation events, ultimately influencing gene expression and cellular responses. [, , , , , , , , ]
Q2: Can you provide specific examples of how this compound impacts cellular pathways?
A2: Research suggests this compound influences several pathways:
- Morphine Dependence: In mice, this compound interacts with PKA signaling pathways, potentially influencing neurotransmitter systems involved in morphine withdrawal syndrome. []
- Cardiac Function: In rat heart preparations, this compound impacts cardiac work, coronary flow, and energy metabolism. []
- Neural Regeneration: Studies indicate that this compound-encapsulated nanoparticles within a hyaluronic acid-ferulic acid hydrogel may promote neural regeneration after spinal cord injury in rats. []
- Cognitive Function: this compound has shown potential in reversing sevoflurane-induced cognitive impairment in rats by influencing the PKA-CREB-BDNF signaling pathway. []
Q3: Is there any spectroscopic data available for this compound?
A3: While the provided research papers do not include detailed spectroscopic data, such information can be found in chemical databases and publications focusing on the structural characterization of this compound.
Q4: Does this compound possess any intrinsic catalytic activity?
A6: this compound itself is not known to possess catalytic properties. Its mechanism of action primarily involves mimicking cAMP and activating downstream signaling pathways, particularly PKA. [, , , , , , , , ]
Q5: What are the pharmacokinetic properties of this compound?
A7: While a complete pharmacokinetic profile was not provided in the research papers, one study observed the plasma concentrations and urinary excretion of purine bases and uridine in response to this compound sodium administration. [] Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion of this compound.
Q6: Are there any reported toxicological concerns associated with this compound?
A6: The research papers primarily focus on the potential therapeutic effects of this compound. Further studies are necessary to comprehensively assess its toxicological profile and long-term safety.
Q7: What in vitro and in vivo models have been used to study this compound?
A7: Researchers have employed various models to investigate this compound:
- In vitro: The effects of this compound on gene expression have been examined in cell lines, including Sertoli cell line (TM4), Leydig cell line (MA-10), and germ cell lines (GC-1 spg and GC-2 spd(ts)). []
- In vivo: Animal models, primarily rodents, have been used to investigate the effects of this compound on various conditions, including morphine dependence, pain, spatial learning, and spinal cord injury. [, , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。